Benzo[h]pentaphene
Description
Structure
2D Structure
Properties
CAS No. |
214-91-5 |
|---|---|
Molecular Formula |
C26H16 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
hexacyclo[16.8.0.02,11.04,9.012,17.020,25]hexacosa-1(26),2,4,6,8,10,12,14,16,18,20,22,24-tridecaene |
InChI |
InChI=1S/C26H16/c1-3-9-19-15-25-23(13-17(19)7-1)21-11-5-6-12-22(21)24-14-18-8-2-4-10-20(18)16-26(24)25/h1-16H |
InChI Key |
FUDUPLHPBBXJRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4C5=CC6=CC=CC=C6C=C53 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo[h]pentaphene can be synthesized through various methods, including on-surface synthesis and traditional organic synthesis techniques. One common method involves the cyclodehydrogenation of suitable precursors. For example, 8,8′-dibromo-5,5′-bibenzo[rst]pentaphene can be used as a precursor for the synthesis of this compound .
Industrial Production Methods
Chemical Reactions Analysis
Functionalization with Electron-Donating Groups
Substitution of BPP with bis(methoxyphenyl)amino (MeOPA) groups enhances photoluminescence by breaking molecular symmetry. This functionalization introduces mixed excitonic-charge transfer states , improving emission quantum yield to 73% .
Key Reaction Features :
-
Symmetry-breaking : MeOPA groups disrupt the planar structure of BPP, enabling charge-transfer transitions.
-
Optical Properties : Enhanced absorption and emission from an S₁ state with excitonic and charge-transfer character .
Oxidation of Derivatives
BPP-OiPr 3 undergoes oxidation with FeCl₃ to form BPP-dione 4 in 70% yield . This reaction highlights the reactivity of BPP derivatives under oxidative conditions.
Reaction Pathway :
BPP-OiPr 3 → BPP-dione 4 (FeCl₃, 70% yield)
Coupling to Form Dimers (BBPP)
5,5′-Bibenzo[rst]pentaphene (BBPP) is synthesized through coupling of two BPP units. This dimer exhibits symmetry-breaking charge transfer between the two BPP units, enhancing photoluminescence quantum yield (PLQY) to 44% .
Structural Insights :
Comparison of Reaction Pathways
Table 2: Key Reaction Pathways for BPP Derivatives
Scientific Research Applications
Benzo[h]pentaphene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the properties of polycyclic aromatic hydrocarbons and their reactivity.
Materials Science: It is investigated for its potential use in organic semiconductors and other electronic materials.
Biology and Medicine: Research is ongoing to explore its potential biological activities and interactions with biological molecules
Mechanism of Action
The mechanism by which benzo[h]pentaphene exerts its effects is primarily related to its ability to interact with other molecules through π-π stacking interactions and other non-covalent interactions. These interactions can influence the electronic properties of the compound and its reactivity. The molecular targets and pathways involved in these interactions are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Benzo[c]pentaphene
- Dibenzo[a,l]tetracene
- Dibenzo[c,k]tetraphene
- Naphtho[2,3-c]tetraphene
- Benzo[b]picene
Uniqueness
Benzo[h]pentaphene is unique due to its specific arrangement of benzene rings, which imparts distinct electronic and structural properties. This uniqueness makes it an interesting subject for research in various fields, including organic chemistry and materials science .
Q & A
Q. What are the primary challenges in isolating Benzo[h]pentaphene from complex mixtures, and what methodologies can address them?
Isolation of this compound (CAS 189-55-9) is complicated by co-eluting isomers such as dibenzo[b,n]perylene and dibenzo[def,mno]chrysene. Repeated column chromatography using alumina has been employed, but incomplete separation persists due to overlapping UV absorption profiles . To improve resolution, coupling high-performance liquid chromatography (HPLC) with fluorescence detection or mass spectrometry is recommended, leveraging differences in emission spectra or molecular weights.
Q. How can functionalized this compound derivatives be synthesized and characterized for photophysical studies?
Derivatives like BPP-MeOPA (bis(methoxyphenyl)amino-substituted Benzo[rst]pentaphene) are synthesized via cross-coupling reactions, followed by purification using silica gel chromatography. Characterization requires NMR for structural confirmation and single-crystal X-ray diffraction to analyze symmetry-breaking effects. Transient absorption spectroscopy is critical for probing exciton-charge transfer mixed states in the S₁ excited state .
Q. What are the key physicochemical properties of this compound relevant to environmental monitoring?
this compound exhibits a boiling point >500°C and a density of ~1.4 g/cm³, typical of high-molecular-weight polycyclic aromatic hydrocarbons (PAHs). Its low water solubility and strong adsorption to organic matrices necessitate extraction methods using acetonitrile or dichloromethane, followed by GC-MS or LC-MS/MS analysis .
Advanced Research Questions
Q. How do solvent polarity and molecular symmetry influence the photophysical behavior of this compound derivatives?
Solvent-tunable symmetry breaking in functionalized derivatives (e.g., BPP-MeOPA) enhances emission via exciton-charge transfer mixed states. In polar solvents, charge-transfer contributions dominate, redshift emission spectra, and increase quantum yields. Time-resolved spectroscopy and density functional theory (DFT) simulations can quantify solvent-dependent electronic transitions .
Q. What mechanistic insights explain the contradictory probe behaviors of PAHs in solvent polarity studies?
While dibenzo-[h,rst]pentaphene exhibits fluorescence enhancement in polar solvents due to its C₂ symmetry and Kekulé structure, other PAHs like benzo[rst]dinaphtho-pentaphene lack this behavior. Molecular dynamics simulations suggest that π-electron delocalization and steric hindrance modulate solvent interactions, affecting probe efficacy .
Q. How can computational models predict the environmental reactivity and toxicity of this compound?
DFT studies evaluating frontier molecular orbitals (HOMO/LUMO) and Fukui indices reveal electrophilic sites prone to oxidation. Autooxidation cycles generate semiquinone radicals and hydrogen peroxide, contributing to oxidative stress in biological systems. Coupling these models with in vitro assays (e.g., aryl hydrocarbon receptor activation) improves toxicity risk assessments .
Methodological and Data Analysis Questions
Q. What strategies resolve contradictions in chromatographic data for PAH isomer identification?
Co-eluting isomers require orthogonal techniques:
- UV-Vis Spectroscopy : Compare absorption maxima (e.g., this compound at 274, 284, 297 nm) against authentic standards.
- Mass Spectrometry : Use high-resolution MS (HRMS) to distinguish isomers via exact mass differences.
- Fluorescence Lifetime Imaging : Differentiate isomers based on decay kinetics in heterogeneous matrices .
Q. How should researchers design experiments to assess this compound’s environmental persistence and bioaccumulation?
- Sediment Core Analysis : Measure PAH concentrations in stratified sediment layers (e.g., Androscoggin River) to track historical deposition.
- Biomarker Studies : Quantify DNA adducts in benthic organisms to evaluate bioaccumulation.
- ER-L/ER-M Benchmarks : Compare concentrations against Effects Range-Low (ER-L) thresholds (e.g., 665 ng/g for Benzo[a]pyrene) to assess ecological risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
